2-Fluoro-1,3-dimethoxy-4-nitrobenzene
Overview
Description
2-Fluoro-1,3-dimethoxy-4-nitrobenzene is an organic compound with the molecular formula C8H8FNO4 and a molecular weight of 201.15 g/mol . It is characterized by the presence of a fluorine atom, two methoxy groups, and a nitro group attached to a benzene ring. This compound is typically found as a light-yellow to yellow-green to brown powder or crystals .
Mechanism of Action
Target of Action
2-Fluoro-1,3-dimethoxy-4-nitrobenzene is an organic compound used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Result of Action
As a compound used in proteomics research , it may have effects at the protein level, potentially influencing protein synthesis or function.
Preparation Methods
The synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene involves several steps. One common method includes the nitration of 2-Fluoro-1,3-dimethoxybenzene using a mixture of nitric acid and sulfuric acid . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro compound. After the reaction, the product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
2-Fluoro-1,3-dimethoxy-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
2-Fluoro-1,3-dimethoxy-4-nitrobenzene has several applications in scientific research:
Comparison with Similar Compounds
2-Fluoro-1,3-dimethoxy-4-nitrobenzene can be compared with other similar compounds such as:
4-Fluoro-3,5-dimethoxyphenylboronic acid: This compound has similar structural features but contains a boronic acid group instead of a nitro group.
3-Fluoro-2,4-dimethoxyphenylboronic acid: Similar to the above compound but with different positions of the fluorine and methoxy groups.
3,5-Difluoro-2,4-dimethoxyaniline: This compound has an amino group instead of a nitro group and two fluorine atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-fluoro-1,3-dimethoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGQUCUSGQOTGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440345 | |
Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155020-44-3 | |
Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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